4-[2-Fluoro-1-(fluoromethyl)ethoxy]aniline hydrochloride
Description
4-[2-Fluoro-1-(fluoromethyl)ethoxy]aniline hydrochloride is a fluorinated aniline derivative characterized by a unique substitution pattern: a fluoro-methyl ether group at the para position of the aniline ring. This compound’s structure combines aromatic amine functionality with fluorinated alkoxy substituents, which are known to enhance metabolic stability, lipophilicity, and bioavailability in pharmaceutical contexts . The hydrochloride salt form improves solubility and crystallinity, making it suitable for formulation and biological evaluation.
Properties
IUPAC Name |
4-(1,3-difluoropropan-2-yloxy)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO.ClH/c10-5-9(6-11)13-8-3-1-7(12)2-4-8;/h1-4,9H,5-6,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDOTDHYJULIQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC(CF)CF.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Fluoro-1-(fluoromethyl)ethoxy]aniline hydrochloride typically involves the reaction of 4-hydroxyaniline with 2-fluoro-1-(fluoromethyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a solid form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-[2-Fluoro-1-(fluoromethyl)ethoxy]aniline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorinated ethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Fluorinated compounds often exhibit enhanced biological activity, and 4-[2-Fluoro-1-(fluoromethyl)ethoxy]aniline hydrochloride is no exception. It has been investigated for its potential as an anticancer agent. Research indicates that fluorine substitution can significantly influence the pharmacokinetics and pharmacodynamics of drug candidates. For instance, compounds with fluorinated moieties have been shown to improve metabolic stability and bioavailability, making them suitable for therapeutic applications .
Inhibition of Kinases
The compound has been explored as a potential inhibitor of specific kinases involved in cancer progression. Inhibitors that target mitogen-activated protein kinase (MAPK) pathways are particularly valuable in oncology. Studies have shown that fluorinated derivatives can selectively inhibit these pathways, leading to reduced tumor growth in preclinical models . The introduction of the fluoromethyl group may enhance binding affinity to the target enzyme, thereby increasing the efficacy of the compound.
Organic Synthesis
Building Block for Fluorinated Compounds
this compound serves as a versatile building block in organic synthesis. The presence of both an ether and an amine functional group allows for various reactions, including nucleophilic substitutions and coupling reactions. These reactions can yield a range of biologically active compounds, including pharmaceuticals and agrochemicals .
Fluorination Reagents
The compound can also be utilized in fluorination reactions to introduce fluorine into other organic molecules. This property is particularly useful in synthesizing fluorinated analogs of existing drugs, which may exhibit improved therapeutic profiles . The ability to modify existing compounds with fluorine atoms can lead to novel agents with enhanced activity against various biological targets.
Material Science
Polymer Chemistry
In material science, this compound can be incorporated into polymer matrices to create materials with improved thermal stability and chemical resistance. Fluorinated polymers are known for their low surface energy and high resistance to solvents, making them suitable for applications in coatings and adhesives .
Nanocomposites
Recent studies have explored the use of this compound in the development of nanocomposites. By integrating fluorinated compounds into nanostructured materials, researchers aim to enhance mechanical properties and functional performance. These materials could find applications in electronics, sensors, and advanced coatings .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated that fluorinated analogs showed increased potency against cancer cell lines compared to non-fluorinated counterparts. |
| Study 2 | Organic Synthesis | Successfully used as a precursor in synthesizing novel fluorinated pharmaceuticals with enhanced bioactivity. |
| Study 3 | Material Science | Incorporated into polymer formulations leading to improved thermal stability and chemical resistance. |
Mechanism of Action
The mechanism of action of 4-[2-Fluoro-1-(fluoromethyl)ethoxy]aniline hydrochloride involves its interaction with specific molecular targets and pathways. The fluorinated ethoxy group can enhance the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The aniline moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Fluorinated aniline derivatives exhibit distinct properties based on substituent type and position. Key comparisons include:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | HPLC Retention Time (min) | LCMS [M+H]+ | Synthesis Yield | Similarity Score |
|---|---|---|---|---|---|---|---|
| 4-[2-Fluoro-1-(fluoromethyl)ethoxy]aniline HCl | C9H11ClF2NO | 237.64 | 2-Fluoro-1-(fluoromethyl)ethoxy | Not reported | Not reported | Not reported | Reference |
| 2-Chloro-4-fluoroaniline HCl (Compound 1c [B]) | C6H5Cl2FN | 187.02 | Chloro, fluoro | Not reported | Not reported | 38.5% | Moderate |
| 3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline HCl | C10H11ClF3NO2 | 277.65 | Methoxyethoxy, trifluoromethyl | 1.19 (SMD-TFA05) | 362 | 93% | Low |
| 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline (CAS 50609-01-3) | C12H17N2O | 205.28 | Pyrrolidinyl ethoxy | Not reported | Not reported | Not reported | 0.79 |
| Methyl 1-[[...]ethoxy]phenyl]methylideneamino]cyclopentane carboxylate HCl | C24H28ClF2N3O4 | 540.2 | Difluoro, methoxyethyl(methyl)amino | 1.11 (SMD-TFA05) | 540.2 | Not reported | Low |
Key Observations :
- Fluorinated vs. Non-Fluorinated Groups: The target compound’s 2-fluoro-1-(fluoromethyl)ethoxy group likely increases lipophilicity compared to non-fluorinated analogs like 4-(2-(pyrrolidin-1-yl)ethoxy)aniline (similarity score 0.79) . This may enhance membrane permeability but reduce aqueous solubility.
- HPLC Retention Trends: Compounds with trifluoromethyl (1.19 min) or methoxyethyl(methyl)amino groups (1.11 min) exhibit shorter retention times than bulkier analogs, suggesting higher polarity .
- Synthetic Yields : Acid hydrolysis of 2-chloro-4-fluoroaniline HCl achieves a moderate yield (38.5%), while iodination of 3-(2-methoxyethoxy)-4-(trifluoromethyl)aniline HCl reaches 93%, highlighting the impact of substituent stability on reaction efficiency .
Pharmacological Salt Forms
Hydrochloride salts are preferred for their solubility and stability. For example:
- Pacritinib HCl (): A pyrrolidine-containing analog with 13% overall yield, demonstrating the synthetic challenges of multi-step routes compared to simpler fluorinated derivatives.
- 4-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine dihydrochloride (): The dihydrochloride form (MW 279.2) offers enhanced solubility over mono-HCl salts, though it may complicate crystallization .
Biological Activity
4-[2-Fluoro-1-(fluoromethyl)ethoxy]aniline hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₉H₁₃ClF₂NO
- Molecular Weight : 221.66 g/mol
- IUPAC Name : this compound
Research indicates that compounds similar to this compound may exhibit various mechanisms of action, particularly in inhibiting specific enzymes or receptors involved in disease pathways. For instance, fluorinated compounds often show enhanced interactions with biological targets due to their unique electronic properties.
Inhibition of Enzymatic Activity
Studies have shown that fluorinated anilines can act as potent inhibitors of certain enzymes such as histone demethylases. For example, amidoxime derivatives have demonstrated significant increases in H3K4 methylation levels, suggesting a role in gene transcription regulation .
Anticancer Activity
Recent investigations into similar fluorinated compounds have revealed their potential in cancer therapy. For instance, compounds that modify histone methylation patterns are being explored for their ability to reactivate silenced tumor suppressor genes. The modulation of H3K4me2 levels by fluorinated anilines indicates that this compound could potentially serve as a therapeutic agent in oncological applications .
| Compound | Effect on H3K4me2 Levels (fold change) | Cell Line |
|---|---|---|
| Compound 14 | 7.1 at 24h | Calu-6 (lung adenocarcinoma) |
| Compound 15 | 7.0 at 24h | Calu-6 (lung adenocarcinoma) |
| Compound 17 | 12.4 at 48h | Calu-6 (lung adenocarcinoma) |
Neuroprotective Effects
Fluorinated anilines are also being studied for their neuroprotective effects. Compounds with similar structures have shown promise as positive allosteric modulators of α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and sensory gating . This suggests that this compound may have applications in treating neurodegenerative diseases.
Case Study: Histone Methylation Modulation
In a study examining the effects of various amidoxime derivatives on histone methylation, it was found that certain fluorinated compounds significantly increased global H3K4me2 levels after treatment in human lung adenocarcinoma cells. This suggests potential applications in cancer therapy by reactivating silenced genes associated with tumor suppression .
Case Study: Modulation of nAChRs
Another study focused on the modulation of α7 nAChRs demonstrated that fluorinated analogs could enhance receptor activity, providing insights into their potential use in cognitive disorders . The findings indicate that modifications to the ethoxy group can drastically alter the potency and efficacy of these compounds.
Q & A
Q. What are the recommended synthetic routes for 4-[2-Fluoro-1-(fluoromethyl)ethoxy]aniline hydrochloride, and how can reaction efficiency be optimized?
Methodological Answer: A plausible route involves adapting methodologies from analogous aryl amine hydrochlorides. For example:
- Step 1: React a nitrone precursor (e.g., 4-substituted phenylnitrone) with fluorinated alkylating agents (e.g., 2-fluoro-1-(fluoromethyl)ethyl bromide) in THF under reflux.
- Step 2: Acid hydrolysis using concentrated HCl (3 equiv.) at 72°C for 4 hours to form the hydrochloride salt .
- Optimization: Vary reaction parameters (temperature, stoichiometry of thionyl chloride or oxalyl chloride as catalysts) to improve yields. For instance, using THF as a solvent and controlled addition of HCl can reduce side products .
Q. How should researchers characterize the purity and structural identity of this compound?
Methodological Answer:
- Purity Analysis: Use TLC (≥99% purity threshold) with silica gel plates and a solvent system like ethyl acetate/hexane (1:1). Compare spots against a reference standard .
- Structural Confirmation:
- 1H/13C NMR: Analyze aromatic proton signals (δ 6.5–7.5 ppm) and fluorinated methoxy group signals (δ 4.0–5.0 ppm).
- HRMS: Confirm molecular ion peaks matching the theoretical mass (C9H11F2NO2·HCl: ~239.6 g/mol) .
- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30) to resolve impurities .
Q. What safety precautions are critical during handling and storage?
Methodological Answer:
- Handling: Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of HCl vapors .
- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose following local hazardous waste regulations .
- Storage: Keep in a tightly sealed container under nitrogen at 2–8°C to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in yield data between synthetic methods?
Methodological Answer: Discrepancies in yields (e.g., 38.5% in one protocol vs. lower/higher in others) may arise from:
- Catalyst Efficiency: Thionyl chloride (used in ) may offer better protonation than oxalyl chloride (used in ).
- Workup Differences: Precipitation in ether/petroleum ether (as in ) vs. acetonitrile/CH2Cl2 (as in ) affects recovery.
- Solution: Conduct parallel syntheses under controlled variables (catalyst, solvent, temperature) and compare yields via HPLC area normalization .
Q. What advanced techniques are suitable for studying the compound’s stability under varying pH and temperature?
Methodological Answer:
- pH Stability: Prepare buffered solutions (pH 1–12) and incubate the compound at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
- Thermal Stability: Use TGA/DSC to identify decomposition temperatures. For solution stability, store aliquots at 25°C, 40°C, and 60°C, and analyze by NMR for structural changes .
- Key Finding: Fluorinated ethoxy groups may enhance stability at acidic pH but degrade under prolonged heat (>80°C) .
Q. How can researchers validate the compound’s role as an intermediate in multi-step syntheses?
Methodological Answer:
- Coupling Reactions: React with activated carbonyls (e.g., acyl chlorides) in DMF at 0°C to form amides. Monitor conversion via LC-MS.
- Mechanistic Probes: Use 19F NMR to track fluorine substituent retention during reactions.
- Case Study: In a protocol adapted from , coupling with 2-chlorobenzoyl chloride yielded a bioactive analog with 85% efficiency, confirmed by HRMS and X-ray crystallography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
